ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O4S/c1-2-28-19(27)23-10-8-22(9-11-23)16(25)4-3-7-24-17(26)14-12-13(20)5-6-15(14)21-18(24)29/h5-6,12H,2-4,7-11H2,1H3,(H,21,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZCQZDOLCNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.
Bromination: Introduction of the bromine atom at the desired position on the quinazolinone ring.
Thioxo Group Introduction: Incorporation of the thioxo group through suitable reagents and conditions.
Attachment of the Butanoyl Group: Coupling of the butanoyl group to the quinazolinone core.
Piperazine Carboxylation: Finally, the piperazine ring is functionalized with the carboxylate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The key components include:
- Quinazoline Core : The quinazoline structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
- Thioxo Group : The presence of a thioxo moiety enhances the compound's reactivity and biological profile.
Recent studies have demonstrated that modifications in the quinazoline structure can lead to significant changes in biological activity, particularly against cancer cell lines and microbial pathogens .
Anticancer Properties
Quinazoline derivatives, including the compound , have shown promising results in inhibiting various cancer cell lines. Research indicates that:
- Inhibition of EGFR : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. Compounds similar to this compound have demonstrated effective inhibition of EGFR autophosphorylation, leading to reduced tumor growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that quinazoline derivatives can be effective against both gram-positive and gram-negative bacteria. The structural modifications in these compounds significantly influence their antibacterial profiles .
Case Study: Anticancer Activity
A study conducted by Kumar et al. synthesized several quinazoline derivatives and evaluated their anticancer properties against various cell lines. The results indicated that specific substitutions on the quinazoline ring enhanced cytotoxicity, suggesting that this compound may possess similar or enhanced activity .
Case Study: Antimicrobial Efficacy
In another investigation, researchers synthesized a series of thioxoquinazoline derivatives and tested their antimicrobial efficacy. The findings revealed that these compounds exhibited significant inhibitory effects on bacterial growth, with some derivatives achieving minimal inhibitory concentrations comparable to established antibiotics .
Conclusion and Future Directions
This compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.
Thioxo Compounds: Compounds with the thioxo functional group.
Uniqueness
Ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the synthesis, biological activity, structure-activity relationships (SAR), and case studies associated with this compound.
Synthesis and Structure
The synthesis of this compound typically involves the formation of the quinazoline scaffold followed by the introduction of various substituents to enhance biological activity. The compound features a piperazine ring, which is known for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antibacterial activity, as seen in various derivatives tested in vitro .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Ethyl derivative | 12 | Pseudomonas aeruginosa |
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties, particularly their ability to inhibit the epidermal growth factor receptor (EGFR). This compound may exhibit similar mechanisms of action. Studies indicate that modifications at specific positions on the quinazoline scaffold can lead to improved inhibition of EGFR autophosphorylation, which is crucial in cancer cell proliferation .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound C | 50 | EGFR Inhibition |
| Ethyl derivative | 30 | EGFR Inhibition |
Case Study 1: Antimicrobial Evaluation
In a study conducted by Kumar et al., several quinazoline derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited potent antibacterial effects against various pathogens. The ethyl derivative was found to be particularly effective against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of quinazoline derivatives revealed that those targeting EGFR showed significant promise in inhibiting tumor growth in vitro. The ethyl derivative demonstrated an IC50 value comparable to leading anticancer agents, suggesting its potential as a therapeutic candidate for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate?
- Methodology : A multi-step synthesis is typically employed. For example:
Reductive amination : React 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline with a butanoyl chloride derivative in the presence of a reducing agent like NaHB(OAc)₃ to form the butanoyl intermediate .
Coupling with piperazine : Use EDCI/HOBt-mediated amidation to conjugate the butanoyl intermediate with ethyl piperazine-1-carboxylate .
Boc deprotection (if applicable): Remove tert-butyl groups using TFA or HCl .
- Key data : Reaction yields for similar piperazine derivatives range from 58% to 95% depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodology : ¹H NMR analysis should reveal:
- Quinazoline protons : Aromatic protons at δ 7.10–7.30 ppm (integration for 4H) and a singlet for the thioxo group (δ 2.30–2.50 ppm) .
- Piperazine and ester groups : Peaks at δ 3.30–3.60 ppm (piperazine CH₂), δ 4.10–4.30 ppm (ester CH₂CH₃), and δ 1.20–1.40 ppm (ester CH₃) .
- Example : In tert-butyl piperazine analogs, the tert-butyl group appears as a singlet at δ 1.38 ppm .
Advanced Research Questions
Q. What is the role of the thioxo group in the quinazoline core for biological activity?
- Analysis : The thioxo group enhances electrophilicity, potentially improving binding to cysteine residues in target enzymes. Computational studies on similar quinazolines show that sulfur substitution increases binding affinity by 20–30% compared to oxo analogs .
- Experimental validation : Replace the thioxo group with oxo or amino groups and compare IC₅₀ values in kinase inhibition assays .
Q. How can stereochemical challenges during synthesis be addressed?
- Methodology :
Chiral resolution : Use chiral column chromatography (e.g., CHIRALPAK® AD-H) to separate enantiomers .
Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to control stereochemistry .
- Case study : In tert-butyl piperazine derivatives, diastereomers were resolved with gradient elution (EtOAc/MeOH/NH₃·H₂O), yielding >95% enantiomeric excess .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
